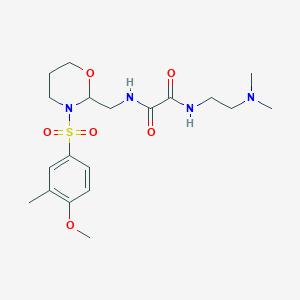
1-(2-Methoxyethyl)-1-(2-methylpropyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis The synthesis of hydrazines, like the specific compound 1-(2-Methoxyethyl)-1-(2-methylpropyl)hydrazine, involves reactions that generate hydrazine derivatives through various methodologies. One notable approach includes the reaction of lithio-derivatives of methoxyallenes with aldehyde hydrazones, leading to α-allenyl hydrazines under certain conditions. These compounds can further transform into N-dialkylamino-3-methoxy-3-pyrrolines, demonstrating the complex pathways involved in synthesizing hydrazine derivatives (Breuil-Desvergnes & Goré, 2001).
Molecular Structure Analysis The molecular structure of hydrazine derivatives is influenced by the reactions they undergo. For instance, the synthesis of N-dialkylamino-3-methoxy-3-pyrrolines from α-allenyl hydrazines and their subsequent transformation into various pyrrolines and pyrroles provides insights into the structural dynamics of these compounds. These transformations are crucial for understanding the molecular structure and potential reactivity of hydrazine derivatives.
Chemical Reactions and Properties Hydrazine derivatives participate in various chemical reactions, showcasing their reactivity and utility in organic synthesis. For example, regioselective synthesis of pyrazolo[4,3-c]quinolin-4-ones from 3-acyl-4-methoxy-1-methylquinolinones and hydrazines demonstrates the potential for creating complex heterocyclic compounds through the manipulation of hydrazine derivatives (Chimichi, Boccalini, & Matteucci, 2008).
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Hydrazine Detection
Hydrazine is extensively used in various industries, including as a precursor for pharmaceutics and rocket propellant. Due to its toxicity and environmental impact, detecting hydrazine is crucial. Research has led to the development of fluorescent probes for hydrazine detection, utilizing mechanisms like ortho-methoxy-methyl-ether (o-MOM) assisted hydrazone formation and retro-aza-Henry type reactions for high selectivity and sensitivity in environmental and biological samples (Jung et al., 2019; Jung et al., 2019).
Synthesis of Novel Compounds
Hydrazine derivatives have been explored for the synthesis of new compounds with potential applications in medicine and agriculture. For instance, the reaction of hydrazine with other chemical agents has led to the development of novel analogues and derivatives with varied biological activities (Ehler et al., 1977; Bharti et al., 2010).
Environmental Monitoring
Hydrazine derivatives are used in the development of analytical methods for monitoring environmental pollutants, such as aldehydes in air samples. These methods employ hydrazine reagents for sensitive and selective detection, offering improvements over traditional techniques (Kempter et al., 2002).
Antimicrobial Activities
Research into hydrazine derivatives has also uncovered their potential antimicrobial properties. Synthesis and evaluation of novel compounds containing hydrazine units have shown effectiveness against various bacterial and fungal pathogens, suggesting possible applications in developing new antimicrobial agents (Shehadi et al., 2022; Rashdan et al., 2022).
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-1-(2-methylpropyl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O/c1-7(2)6-9(8)4-5-10-3/h7H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSBSPYGNIISKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCOC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-1-(2-methylpropyl)hydrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

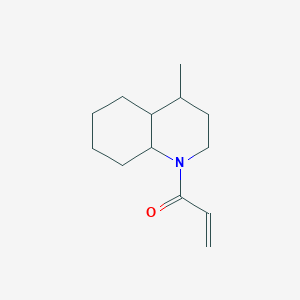
![4-propyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2497180.png)
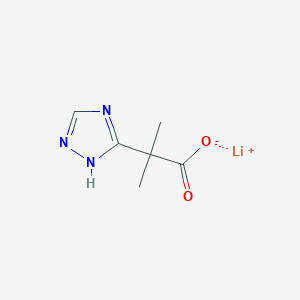
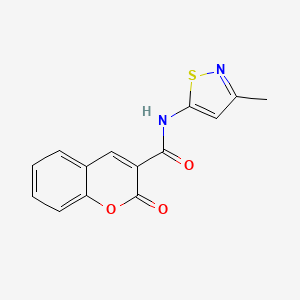
![2-(1H-indol-3-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2497188.png)
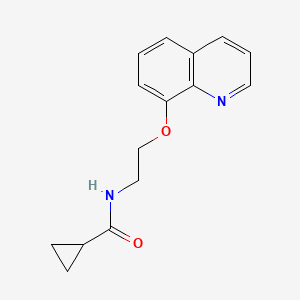
![1-(4-chlorophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2497190.png)
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2497191.png)
![[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B2497192.png)

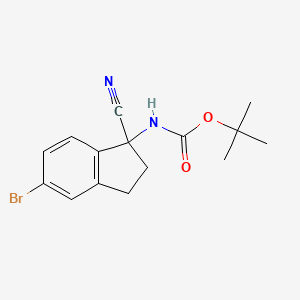

![N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide](/img/structure/B2497199.png)
